1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine
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Overview
Description
1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound that contains both an imidazole ring and a tetrahydrofuran (oxolane) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine typically involves the reaction of an imidazole derivative with an oxolane derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the imidazole nitrogen attacks an electrophilic carbon on the oxolane ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the oxolane ring.
Substitution: Both the imidazole and oxolane rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of alkylated or acylated derivatives.
Scientific Research Applications
1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The oxolane ring may also play a role in the compound’s overall activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-2-yl)-2-ethylimidazol-4-amine: This compound has a similar structure but with an ethyl group instead of an amine group.
1-(Oxolan-2-ylmethyl)-1H-pyrazol-4-amine: This compound contains a pyrazole ring instead of an imidazole ring.
Uniqueness
1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine is unique due to the presence of both the imidazole and oxolane rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C8H13N3O/c9-8-10-3-4-11(8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2,(H2,9,10) |
InChI Key |
PIXYWAGSCLQZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=CN=C2N |
Origin of Product |
United States |
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